O-Desmethyl gefitinib-d6

Bioanalysis LC-MS/MS Internal Standard

Accurate LC-MS/MS quantification of gefitinib's active metabolite O-desmethyl gefitinib requires a matched internal standard to correct matrix effects. Unlabeled analyte or mismatched deuterated analogs introduce unacceptable inter-day CVs up to 10.8%. - **Solution**: O-Desmethyl gefitinib-d6, the deuterated analog of the major plasma metabolite. - **Performance**: Co-elution & identical ion suppression for %CV ≤10.8% in TDM and PK studies. - **Supply**: Stable isotope-labeled, research-grade. Available for immediate clinical & preclinical assay development.

Molecular Formula C21H22ClFN4O3
Molecular Weight 438.9 g/mol
Cat. No. B12426458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl gefitinib-d6
Molecular FormulaC21H22ClFN4O3
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
InChIInChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2
InChIKeyIFMMYZUUCFPEHR-NGEPEDOGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Gefitinib-d6 Overview


O-Desmethyl gefitinib-d6 is a stable isotope-labeled analog of O-desmethyl gefitinib, the major active plasma metabolite of the EGFR tyrosine kinase inhibitor gefitinib. It is a deuterated compound with the molecular formula C21H16D6ClFN4O3 and a molecular weight of 438.91 g/mol . Its primary application is as a superior internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it is used to correct for matrix effects and analytical variability during the precise quantification of O-desmethyl gefitinib and other related analytes in biological samples [1].

Why O-Desmethyl Gefitinib-d6?


Generic substitution with the unlabeled metabolite (O-desmethyl gefitinib) is analytically invalid as an internal standard due to its identical mass and retention time, preventing chromatographic separation from the target analyte. Alternative deuterated compounds, such as gefitinib-d6 or hydroxychloroquine-d4, are also suboptimal due to differences in ionization efficiency, retention time, and matrix effects specific to O-desmethyl gefitinib. The use of a non-ideal internal standard can lead to significant quantitative errors, as demonstrated by inter-day precisions (%CV) of up to 10.8% in methods lacking a perfectly matched IS [1]. O-Desmethyl gefitinib-d6 resolves these issues by providing the closest possible physicochemical match to the analyte, ensuring co-elution and identical ion suppression, thereby maximizing accuracy and precision [2].

O-Desmethyl Gefitinib-d6 Quantitative Evidence


MRM Transition Specificity

In multiple reaction monitoring (MRM) mode, O-Desmethyl gefitinib-d6 possesses a unique precursor-to-product ion transition due to its +6 Da mass shift from the unlabeled analyte [1]. This is the primary differentiator from the non-deuterated metabolite, which shares the same MRM transition as the target analyte and cannot be resolved. In a validated UPLC-MS/MS method, this distinct transition allowed for baseline resolution from gefitinib (eluting at 1.88 min) and the O-desmethyl metabolite (1.76 min), with a total run time of only 5.2 minutes [1].

Bioanalysis LC-MS/MS Internal Standard Method Validation

Enhanced Metabolic Stability

The substitution of hydrogen with deuterium strengthens the C-D bond relative to the C-H bond, a phenomenon known as the kinetic isotope effect. This results in enhanced metabolic stability for deuterated compounds compared to their non-deuterated counterparts [1]. While direct quantitative comparisons of stability between O-Desmethyl gefitinib-d6 and O-Desmethyl gefitinib are not typically published, this is a well-established class-level effect for stable isotope-labeled internal standards [1]. This property is critical for ensuring the internal standard concentration remains constant over the course of long analytical runs or storage, preventing in situ degradation that would compromise quantification accuracy.

Pharmacokinetics Metabolic Stability Isotope Effect Drug Metabolism

EGFR Inhibition Potency

While not its primary application as an internal standard, understanding the biological activity of the base molecule (O-Desmethyl gefitinib) is crucial for interpreting pharmacokinetic/pharmacodynamic (PK/PD) studies. O-desmethyl gefitinib inhibits the epidermal growth factor receptor (EGFR) with a potency similar to the parent drug, gefitinib, in subcellular assays [1]. Specifically, in enzyme kinase assays, gefitinib has an IC50 of 0.022 µM, while its desmethyl metabolite has an IC50 of 0.036 µM [1].

EGFR Inhibitor Tyrosine Kinase IC50 Pharmacology

Chromatographic Resolution

In a validated high-throughput UPLC-MS/MS method for gefitinib and its four major metabolites, the O-desmethyl metabolite (and by extension its co-eluting deuterated internal standard) was baseline-resolved from gefitinib and other metabolites [1]. The method achieved a retention time of 1.76 minutes for the O-desmethyl peak, distinct from gefitinib at 1.88 minutes and other metabolites eluting between 1.16 and 2.45 minutes [1]. This level of resolution is critical for high-throughput analysis where co-elution can cause ion suppression and inaccurate quantification.

UPLC-MS/MS Method Development Chromatography High-Throughput Analysis

Applications of O-Desmethyl Gefitinib-d6


Gefitinib TDM in NSCLC

O-Desmethyl gefitinib-d6 is the internal standard of choice for developing and validating LC-MS/MS assays used in TDM of gefitinib. Accurate quantification of both the parent drug and its major active metabolite is essential for personalized dosing, especially in elderly patients or those with CYP2D6 polymorphisms that alter metabolism [1]. Its use ensures the high precision and accuracy (e.g., intra- and inter-day %CV ≤10.8% [2]) required for clinical decision-making.

Preclinical PK/PD Modeling

In preclinical drug discovery, O-Desmethyl gefitinib-d6 enables robust pharmacokinetic profiling of gefitinib and its metabolites in animal models [3]. The method described by Waters demonstrates its utility in quantifying plasma concentrations after both IV (10 mg/kg) and oral (50 mg/kg) administration in mice, providing critical data for PK/PD modeling and correlation with tumor growth inhibition [3]. Its metabolic stability ensures data integrity throughout the study duration.

CYP2D6-Mediated Drug-Drug Interactions

The formation of O-desmethyl gefitinib is exclusively dependent on CYP2D6 activity [4]. O-Desmethyl gefitinib-d6 serves as the essential internal standard in in vitro assays designed to evaluate the impact of genetic polymorphisms (e.g., CYP2D6*4, *10) or co-administered drugs (e.g., quinidine) on gefitinib metabolism [5]. This allows researchers to accurately quantify changes in metabolite formation, providing quantitative evidence of potential clinical DDIs.

Multi-Analyte Oncology Panel Development

Modern TDM often requires simultaneous quantification of multiple tyrosine kinase inhibitors (TKIs) and their metabolites from a single plasma sample. O-Desmethyl gefitinib-d6 is a critical component in the development of these advanced UPLC-MS/MS panels. For example, it can be included in a method alongside internal standards for other TKIs like icotinib, osimertinib, erlotinib, and afatinib to create a comprehensive, high-throughput analytical workflow for clinical or research oncology laboratories [6].

Technical Documentation Hub

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